2-Amino-5-methylnicotinamide
Description
Contextualizing 2-Amino-5-methylnicotinamide within Pyridinecarboxamide Chemistry
This compound is a pyridinecarboxamide, a class of organic compounds characterized by a pyridine (B92270) ring with a carboxamide group attached. ebi.ac.uk The specific structure of this compound features an amino group at the second position and a methyl group at the fifth position of the nicotinamide (B372718) framework. This unique arrangement of functional groups influences its chemical properties and biological activity. The pyridine ring, a heterocyclic aromatic compound, and the amide group are key features that allow for a variety of chemical reactions, including substitution and coupling reactions, making it a versatile building block in organic synthesis.
The study of pyridinecarboxamides is a significant area of chemical research due to their presence in many biologically important molecules. Nicotinamide adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular metabolism, contains the nicotinamide moiety. oup.com This has spurred extensive research into synthetic nicotinamide derivatives to explore their potential as therapeutic agents and biological probes.
Significance of Nicotinamide Derivatives in Academic Research
Nicotinamide derivatives have been the subject of extensive academic research due to their diverse biological activities. tandfonline.comnih.govacs.orgnih.gov These compounds have shown potential in a range of therapeutic areas, including cancer treatment, neuroprotection, and as anti-inflammatory and antifungal agents. tandfonline.comnih.govnih.gov
One of the most notable areas of research is their role as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. oup.comsciendo.comgoogle.com PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. sciendo.comgoogle.com The structural similarity of nicotinamide derivatives to the nicotinamide moiety of NAD allows them to act as competitive inhibitors of PARP. sciendo.comresearchgate.net
Furthermore, nicotinamide derivatives have been investigated for their ability to modulate inflammatory responses and protect against oxidative stress. nih.govnih.gov Some derivatives have also been explored for their potential in treating neurodegenerative diseases and for their antimicrobial properties. nih.govacs.orgnih.gov The broad spectrum of biological activities associated with nicotinamide derivatives underscores their importance in medicinal chemistry and drug discovery.
Overview of Current Research Trajectories for this compound and Analogs
Current research on this compound and its analogs is focused on several key areas. A significant trajectory involves the design and synthesis of novel derivatives with enhanced biological activity and selectivity. nih.gov Researchers are exploring how modifications to the core structure, such as the introduction of different substituents, can influence their therapeutic potential.
One major area of investigation is the development of these compounds as antifungal agents. nih.gov Studies have shown that certain 2-aminonicotinamide derivatives exhibit potent activity against various fungal strains, including those resistant to existing treatments. nih.gov Another critical research direction is their application as PARP inhibitors for cancer therapy. oup.comsciendo.com The development of more potent and selective PARP inhibitors remains an active area of research, with the goal of improving treatment outcomes for various cancers. google.com
Additionally, the potential of nicotinamide derivatives in other therapeutic areas, such as neurological disorders and inflammatory conditions, continues to be an area of interest. The ability of these compounds to cross the blood-brain barrier and exert neuroprotective effects is a particularly promising avenue of investigation. nih.gov The versatility of the nicotinamide scaffold ensures that research into this compound and its analogs will continue to be a vibrant and productive field of study.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.17 g/mol |
| CAS Number | 1021871-28-2 |
| Synonyms | 5-amino-2-methylnicotinamide |
Data sourced from PubChem and other chemical databases. accelachem.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZGFHIDEHLFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735942 | |
| Record name | 2-Amino-5-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-28-2 | |
| Record name | 2-Amino-5-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 2-Amino-5-methylnicotinamide
The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily building upon established methods for nicotinamide (B372718) derivative synthesis.
Established Reaction Pathways and Precursors in Nicotinamide Derivative Synthesis
The synthesis of nicotinamide derivatives often involves the modification of the pyridine (B92270) ring and the amide group. Common precursors include substituted pyridines, which can undergo amination, and nicotinic acids, which can be converted to nicotinamides.
A prevalent method for introducing the 2-amino group is through nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position. For instance, 2-chloronicotinic acid derivatives can be reacted with ammonia (B1221849) or other amino-containing nucleophiles.
Another established pathway involves the transformation of a nitrile group. For example, 2-chloro-3-cyano-6-methylpyridine can be reacted with aqueous ammonia to yield 2-amino-6-methylnicotinamide. google.com This is followed by hydrolysis of the amide to the corresponding nicotinic acid. google.com Similarly, the hydrolysis of nicotinonitrile, which can be produced by the ammoxidation of 3-methylpyridine (B133936), is a key step in the industrial production of nicotinamide. wikipedia.org
The synthesis of related nicotinamide structures often utilizes coupling reactions. For example, the synthesis of N-methoxy-N-methylnicotinamide can be achieved by coupling nicotinic acid with N,O-dimethylhydroxylamine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Novel Synthetic Approaches and Optimization for Yield and Purity
One innovative approach involves a four-step synthesis of 2-amino-5-hydroxypyridine (B112774), a related and important intermediate. asianpubs.org This process starts with the protection of the amino group of 2-amino-5-bromopyridine, followed by methoxylation, deprotection, and finally demethylation to yield the target compound. asianpubs.org This method is noted for being environmentally friendly and suitable for industrial scale-up. asianpubs.org
For the synthesis of 2-methyl nicotinamide derivatives, a recently developed route is considered highly efficient due to its fewer reaction steps and high yield. researchgate.net This method utilizes titanium isopropoxide for both reductive aminations and SNAr couplings, demonstrating the versatility of a single reagent in streamlining the synthetic process. researchgate.net
Optimization of reaction conditions is crucial for maximizing yield and purity. For instance, in the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-picoline, reacting the intermediate in an autoclave at 170°C for a specific duration, followed by controlled pH adjustment, leads to a high purity product with a significant yield. google.com
Derivatization and Analog Development
The development of derivatives and analogs of this compound is a key strategy for exploring and optimizing its biological activity. This involves the systematic modification of the core structure to understand how different chemical features influence its interaction with biological targets.
Design Principles for this compound Derivatives
The design of this compound derivatives is often guided by the structure of known bioactive compounds and an understanding of the target's binding site. nih.gov For instance, based on the structures of known antifungal agents, a series of novel 2-aminonicotinamide derivatives were designed and synthesized to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. nih.gov
A common structural feature among many potent inhibitors of enzymes like PARP (Poly (ADP-ribose) polymerase) is the presence of a carbonyl group on a polyaromatic heterocyclic skeleton or a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.net This principle guides the design of nicotinamide-based inhibitors. researchgate.net
The introduction of different substituents on the pyridine ring or the amide nitrogen allows for the exploration of structure-activity relationships (SAR). For example, substituting the 2-aminopyridyl side chain with alkyl amide side chains, such as cyclopropyl (B3062369) amide, has been explored to reduce off-target effects like hERG inhibition. sci-hub.se
Synthesis of Substituted Analogs for Structure-Activity Relationship Investigations
The synthesis of a library of substituted analogs is essential for comprehensive SAR studies. This involves reacting the parent this compound or its precursors with a variety of reagents to introduce different functional groups.
For example, a series of novel 2-aminonicotinamide derivatives were synthesized and evaluated for their antifungal activity. nih.gov This led to the identification of compounds with excellent activity against various fungal strains. nih.gov The synthesis of thieno[2,3-b]pyridine (B153569) derivatives from pyridinethione precursors has also been explored to generate compounds with potential anticancer activity. acs.org
The synthesis of NAD+ analogs based on proteogenic amino acids has opened up new possibilities for designing modified cofactors. researchgate.net These synthetic analogs can be used to probe enzyme mechanisms and develop novel biocatalysts. researchgate.net
The following table provides examples of substituted nicotinamide derivatives and their reported activities, illustrating the outcomes of SAR investigations.
| Compound Name | Modification | Reported Activity |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | Substitution on the amide nitrogen | Excellent antifungal activity against Candida albicans nih.gov |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | Substitution on the amide nitrogen | Excellent antifungal activity against Candida albicans nih.gov |
| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl) amino)-2-oxoethyl)thio)-2-methylnicotinamide | Multiple substitutions on the pyridine ring and amide | Investigated for anticancer activity acs.org |
| 5-bromo-N-methylnicotinamide | Bromination at the 5-position and N-methylation |
Industrially Viable Synthetic Methods and Scalability
For a chemical compound to be commercially successful, its synthesis must be scalable, cost-effective, and environmentally sustainable.
The industrial production of nicotinic acid, a precursor to nicotinamides, has traditionally relied on the oxidation of 5-ethyl-2-methyl-pyridine or the ammoxidation of 3-methylpyridine to nicotinonitrile, followed by hydrolysis. wikipedia.org However, these methods can involve harsh conditions and generate undesirable by-products. researchgate.net
More recent developments focus on "greener" catalysts and biocatalytic methods. For instance, the use of nitrile hydratase to catalyze the conversion of nicotinonitrile to nicotinamide is a more environmentally benign approach. wikipedia.org
A reported four-step synthesis of 2-amino-5-hydroxypyridine is highlighted as being an environmentally friendly and economical process suitable for industrial production. asianpubs.org Similarly, a method for producing 2-amino-6-methylnicotinic acid is described as a simple industrial production method that can achieve high yield and purity. google.com The development of synthetic routes with fewer steps, high yields, and the use of versatile and efficient reagents like titanium isopropoxide are key to achieving industrial viability. researchgate.net
Biological and Pharmacological Research Perspectives
Enzymatic Interactions and Mechanisms of Action
The potential biological activity of 2-Amino-5-methylnicotinamide is being investigated through its interactions with several crucial enzymes that regulate cellular metabolism and signaling pathways.
A primary focus of research is the compound's potential interaction with Nicotinamide (B372718) N-Methyltransferase (NNMT), a pivotal enzyme in cellular metabolism.
Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in biotransformation and detoxification by catalyzing the N-methylation of nicotinamide (a form of vitamin B3), pyridines, and other analogous compounds. atlasgeneticsoncology.orggenecards.org This reaction uses S-adenosyl-L-methionine (SAM) as the universal methyl donor, yielding S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). mdpi.com By metabolizing nicotinamide, NNMT is a key regulator of the NAD+ salvage pathway, which is crucial for maintaining the cellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital cofactor for numerous enzymes, including sirtuins and PARPs. researchgate.netmdpi.com
Dysregulation of NNMT has been implicated in the pathogenesis of various diseases. Elevated levels of NNMT are observed in a range of cancers, including liver, bladder, and pancreatic cancer, where it is often associated with tumor progression and metastasis. atlasgeneticsoncology.orgmdpi.com In the context of metabolic disorders, increased NNMT expression and activity in adipose tissue and the liver are linked to obesity, insulin (B600854) resistance, and type 2 diabetes. mdpi.com The enzyme's role in regulating cellular energy and substrate metabolism has made it an attractive therapeutic target for these conditions. mdpi.com Furthermore, NNMT is involved in regulating the methionine cycle, which can impact cellular methylation potential and epigenetic processes. genecards.org
Table 1: Selected Pathophysiological Roles of NNMT
| Disease Category | Role of NNMT | Associated Outcomes |
|---|---|---|
| Oncology | Upregulated in various cancers (liver, bladder, etc.). atlasgeneticsoncology.orgmdpi.com | Promotes cell proliferation, invasion, and drug resistance. mdpi.com |
| Metabolic Disorders | Increased expression in obesity and type 2 diabetes. mdpi.com | Linked to insulin resistance and dysregulation of energy expenditure. mdpi.com |
| Liver Diseases | Implicated in non-alcoholic fatty liver disease (NAFLD) and liver cirrhosis. | Contributes to disease progression by modulating hepatic metabolism. mdpi.com |
| Neurodegenerative Diseases | Upregulated in the brains of Parkinson's disease patients. | May contribute to neurotoxicity through the production of neurotoxic pyridinium (B92312) ions. |
Given its structural similarity to nicotinamide, the natural substrate of NNMT, this compound is a candidate for investigation as a potential ligand or inhibitor of this enzyme. The core nicotinamide structure is essential for binding to the active site of NNMT. mdpi.com However, a review of current scientific literature reveals a lack of specific studies investigating the direct interaction between this compound and NNMT.
Research on other nicotinamide analogs has shown that modifications to the pyridine (B92270) ring can lead to potent and selective inhibition of NNMT. mdpi.com For example, compounds like 5-amino-1-methylquinolinium (B14899983) have demonstrated inhibitory activity. nih.gov Theoretically, this compound could act as a competitive inhibitor by occupying the nicotinamide-binding pocket of the enzyme. Its efficacy would depend on how the 2-amino and 5-methyl substitutions affect its binding affinity and prevent the subsequent methylation step. To date, no published data, such as IC50 or Ki values, are available to confirm or quantify the inhibitory potential of this compound on NNMT.
Table 2: Examples of Known NNMT Inhibitors and Their Reported Activities
| Compound | Type of Inhibition | IC50 Value (µM) |
|---|---|---|
| 5-amino-1-methylquinolinium | Nicotinamide Analog | 1.2 |
| JBSNF-000088 | Nicotinamide Analog | 1.8 |
| Sinefungin | SAM-competitive | Data not specified |
| N'-Methylnicotinamide (Product) | Product Inhibition | 9.0 |
| This compound | Unknown | Data not available |
This table provides context on NNMT inhibitors; data for this compound is not available in the reviewed literature.
Beyond NNMT, the nicotinamide structure of this compound suggests potential interactions with other enzyme families that bind nicotinamide or related cofactors.
Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating cellular processes such as aging, transcription, and metabolic regulation. nih.govresearchgate.net During their deacetylation reaction, sirtuins cleave NAD+ and release nicotinamide (NAM) as a byproduct. nih.gov Importantly, NAM acts as a non-competitive inhibitor of sirtuin activity, forming a negative feedback loop. nih.gov
The interplay between sirtuins and NNMT is a key aspect of cellular metabolism. By methylating NAM to form 1-methylnicotinamide (MNA), NNMT reduces the intracellular concentration of the sirtuin inhibitor NAM, which can, in turn, promote sirtuin activity. nih.govmdpi.com Conversely, sirtuin activity produces the substrate for NNMT. While the modulation of sirtuins by nicotinamide and its metabolites is well-documented, there are currently no specific research findings on the direct effect of this compound on any of the sirtuin enzymes (SIRT1-7). Its potential to act as a modulator—either an inhibitor like NAM or an indirect activator by influencing the NAD+ pool—remains an open area for future investigation.
Tyrosine kinases are essential enzymes in cellular signal transduction pathways, and their dysregulation is linked to numerous diseases, including cancer and autoimmune disorders. nih.gov Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is crucial for T-cell receptor signaling and the development of various T-cell responses. researchgate.net As such, Itk has emerged as a therapeutic target for autoimmune diseases and certain types of T-cell lymphomas. researchgate.net
A review of the scientific literature did not identify any studies investigating the activity of this compound as an inhibitor of Itk or other tyrosine kinases. Inhibitors of Itk often feature distinct structural scaffolds, such as aminothiazole or tetrahydroindazole (B12648868) cores, designed to fit into the kinase's ATP-binding site. researchgate.net While some kinase inhibitors contain pyridine-like structures, there is no evidence to date to suggest that this compound possesses the specific structural features required for potent and selective tyrosine kinase inhibition.
Interactions with Other Biological Targets
Serine Protease Inhibition
Serine proteases are a class of enzymes characterized by the presence of a serine residue in their active site. nih.gov They are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases. nih.gov Serine protease inhibitors, or serpins, are a family of proteins that control the activity of these proteases. nih.gov The inhibitory mechanism involves the serpin acting as a "suicide substrate," where the protease cleaves the serpin, leading to a stable, inactive complex. uniprot.orgmdpi.com
Research has explored the potential of nicotinamide and its analogs as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.net While most PARP inhibitors are based on the structure of nicotinamide, compounds like benzamide (B126), 3-aminobenzamide, and 5-methylnicotinamide (B1205210) have also been identified as inhibitors. researchgate.net The inhibitory activity of these molecules is often influenced by the presence of a carbonyl group on a polyaromatic heterocyclic skeleton or a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.net
Cellular and Molecular Biological Studies
Effects on Intracellular NAD+ Levels and Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, participating in redox reactions and acting as a substrate for various enzymes. nih.govmdpi.com Cells maintain their NAD+ pools through three primary pathways: the de novo synthesis pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide (NAM). nih.govmdpi.com The salvage pathway is the primary route for NAD+ synthesis in most tissues, recycling NAM produced from NAD+-consuming enzymatic reactions. nih.govmdpi.com
The enzyme nicotinamide N-methyltransferase (NNMT) plays a key role in regulating the NAD+ salvage pathway. mdpi.comnih.gov NNMT catalyzes the methylation of NAM to produce 1-methylnicotinamide (MNA), thereby diverting NAM away from NAD+ synthesis. nih.govmdpi.com This action can impact intracellular NAD+ concentrations. nih.gov The rate-limiting step in the salvage pathway is the conversion of NAM to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). mdpi.commdpi.com NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov
Anti-inflammatory and Anti-thrombotic Mechanisms
Research has indicated that 1-methylnicotinamide (MNA), a metabolite of nicotinamide, possesses anti-inflammatory and anti-thrombotic properties. researchgate.netif-pan.krakow.pl These effects are often mediated through a prostacyclin (PGI2)-dependent mechanism. researchgate.net MNA has been shown to stimulate the cyclooxygenase-2 (COX-2)/PGI2 pathway. if-pan.krakow.pl
The anti-thrombotic action of MNA is associated with the inhibition of platelet aggregation and enhanced fibrinolysis. jpp.krakow.pl Studies have shown that the anti-thrombotic effect of N-methylnicotinamide is accompanied by a decrease in the production of plasminogen activator inhibitor-1. jpp.krakow.pl Furthermore, MNA has been observed to prevent endothelial dysfunction in certain pathological conditions. researchgate.net The anti-inflammatory activity of MNA is also linked to its ability to stimulate PGI2 release, which can downregulate inflammatory signals.
Neuroprotective Potential
Nicotinamide and its derivatives have been investigated for their neuroprotective effects in various models of neuronal injury. mdpi.com Studies have shown that nicotinamide can protect neurons against oxidative stress, excitotoxicity, and other insults. mdpi.com The neuroprotective mechanisms of nicotinamide are multifaceted and may involve the inhibition of poly (ADP-ribose) polymerase (PARP) and the maintenance of cellular energy levels. researchgate.net
Research on 1-methylnicotinamide (MNA) has also suggested a neuroprotective role. In primary cultures of rat cerebellar granule cells, both nicotinamide and MNA demonstrated protective effects against homocysteine-induced neurotoxicity. These findings challenge the notion that MNA may act as an endogenous neurotoxin and instead point towards its potential as a neuroprotective agent.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogs of nicotinamide, SAR studies have provided insights into the features required for enzyme inhibition and other biological effects. researchgate.net
In the context of NNMT inhibitors, SAR studies have revealed that a cationic nitrogen group is a key pharmacophoric feature for nicotinamide-competitive inhibitors. researchgate.net For quinolinium-based analogs, small substituents like methyl or amino groups are generally well-tolerated, whereas bulkier groups can lead to a loss of binding affinity due to steric hindrance. researchgate.net The introduction of an amino group at specific positions on the quinolinium or isoquinoline (B145761) ring has been shown to enhance inhibitory potency. researchgate.net
SAR studies on other related structures, such as 2-aminothiazoles and benzamides, have also been conducted to optimize their activity as inhibitors of various enzymes. nih.govvulcanchem.com For instance, in a series of 2-amino-5-[(thiomethyl)aryl]thiazoles, modifications were made to elucidate their SAR as Itk inhibitors. nih.gov Similarly, for benzamide derivatives, factors like fluorine substitution and the nature of N-substituents have been shown to impact potency, metabolic stability, and selectivity.
Below is a table summarizing the biological activities of some nicotinamide-related compounds:
| Compound Name | Biological Activity |
| Nicotinamide | PARP inhibitor, Neuroprotective |
| 1-Methylnicotinamide (MNA) | Anti-inflammatory, Anti-thrombotic, Neuroprotective |
| 3-Aminobenzamide | PARP inhibitor |
| 5-Methylnicotinamide | PARP inhibitor |
| 5-Amino-1-methylquinolinium | NNMT inhibitor |
Elucidation of Key Structural Motifs for Biological Potency and Selectivity
The biological activity of this compound analogs is intrinsically linked to their molecular structure. Specific functional groups and their spatial arrangement are critical for interaction with biological targets, thereby determining the compound's potency and selectivity.
A common structural feature among many potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) is the presence of a carbamoyl group attached to an aromatic ring, a motif found in nicotinamide and its analogs, including 5-methylnicotinamide. researchgate.net The nicotinamide moiety itself is a weak inhibitor of PARP, but it serves as a foundational scaffold for more potent inhibitors. researchgate.net For instance, this compound derivatives have been investigated as antifungal agents that inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. nih.gov In this context, the 2-aminonicotinamide core is a crucial pharmacophore.
Structure-activity relationship (SAR) studies have revealed that modifications to various parts of the molecule can significantly impact biological function. For example, in a series of 2-aminonicotinamide derivatives designed as antifungal agents, the introduction of different substituents on a thiophene (B33073) ring linked to the primary amide nitrogen was explored. nih.gov It was found that compounds with a ((fluorophenyl)amino)methyl)thiophen-2-yl)methyl substituent exhibited excellent activity against Candida albicans. nih.gov This highlights the importance of the linker and the terminal aromatic group in achieving high potency.
Furthermore, the stereochemistry of the molecule can be a determining factor for biological activity. In the development of mitofusin activators, a cyclopropyl-containing linker was introduced into a molecule structurally related to this compound. acs.org Functional and X-ray diffraction studies of stereoisomeric analogs demonstrated that the biological activity resided specifically in the trans-R/R configuration. acs.org This stereoselective interaction underscores the precise three-dimensional fit required for a ligand to bind effectively to its target.
The table below summarizes key structural motifs and their impact on the biological activity of this compound and related compounds.
| Structural Motif | Impact on Biological Activity | Example Compound Class | Reference |
| Carbamoyl group on an aromatic ring | Essential for PARP inhibition | PARP Inhibitors | researchgate.net |
| 2-Aminonicotinamide core | Crucial pharmacophore for antifungal activity | GPI Biosynthesis Inhibitors | nih.gov |
| Substituted thiophene linker | Modulates potency against Candida albicans | Antifungal 2-aminonicotinamides | nih.gov |
| Cyclopropyl (B3062369) linker (trans-R/R) | Confers stereoselective mitofusin activation | Mitofusin Activators | acs.org |
Rational Design Based on SAR Insights
The knowledge gained from structure-activity relationship studies has been instrumental in the rational design of novel compounds with improved pharmacological profiles. By understanding which parts of the this compound scaffold are essential for activity and which can be modified, medicinal chemists can systematically engineer molecules with enhanced potency, selectivity, and pharmacokinetic properties.
One prominent example is the development of potent and selective inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases. mdpi.comnih.gov Starting from a lead compound, researchers have rationally designed new analogs. For instance, based on X-ray crystallographic data of an inhibitor bound to NNMT, a ring enlargement strategy was employed to maximize the filling of the nicotinamide-binding pocket. mdpi.com This led to a clear improvement in in vitro potency.
In another approach, a rational strategy was used to design tight-binding bisubstrate inhibitors of NNMT. nih.gov By incorporating a novel propargyl linker to connect the nicotinamide moiety to a cofactor analog, researchers developed an inhibitor with a Ki value of 1.6 ± 0.3 nM, which was significantly more potent than previous inhibitors. nih.gov The co-crystal structure confirmed that this rationally designed bisubstrate inhibitor occupied both the substrate and cofactor binding sites on the enzyme, validating the design strategy. nih.gov
The rational design process often involves iterative cycles of design, synthesis, and biological evaluation. For instance, in the development of antifungal agents based on the 2-aminonicotinamide scaffold, a series of derivatives were synthesized and tested. nih.gov The insights from these tests, such as the superior activity of compounds with specific fluorophenylamino substituents, directly informed the next round of design to optimize the antifungal properties. nih.gov
The table below provides examples of rational design strategies based on SAR insights for compounds related to this compound.
| Design Strategy | Target | Rationale/SAR Insight | Outcome | Reference |
| Ring enlargement of a five-membered ring | NNMT | Maximize space filling in the nicotinamide pocket based on X-ray data. | Improved in vitro potency. | mdpi.com |
| Introduction of a propargyl linker | NNMT | Create a tight-binding bisubstrate inhibitor by linking substrate and cofactor analogs. | Highly potent inhibitor (Ki = 1.6 ± 0.3 nM). | nih.gov |
| Pharmacophore-based redesign with cycloalkyl linkers | Mitofusin | Improve plasma and brain half-life and nervous system bioavailability. | Enhanced pharmacokinetic and pharmacodynamic effects in neurons. | acs.org |
| Modification of substituents on a thiophene linker | Fungal GPI biosynthesis | Optimize interactions with the target enzyme. | Compounds with excellent activity against C. albicans. | nih.gov |
Computational Chemistry and Molecular Modeling
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Affinity and Conformation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability of the ligand-protein interaction.
In the context of nicotinamide (B372718) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, docking simulations of various nicotinamide derivatives have revealed their potential to interact with bacterial proteins, suggesting antimicrobial applications. uobaghdad.edu.iq These studies often show that hydrophilic interactions, such as the formation of hydrogen bonds, are crucial for binding. uobaghdad.edu.iq The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction; a lower energy value typically signifies a more stable complex and potentially higher activity. uobaghdad.edu.iq
For example, studies on nicotinamide analogs have identified specific amino acid residues within target proteins that are key for interaction. uobaghdad.edu.iq A computational study on 2-Amino-5-Methyl Pyridine (B92270), a structurally similar compound, analyzed its binding mode and found a binding energy of -3.32 kcal/mol, suggesting it could be a viable drug candidate.
MD simulations complement docking by providing insights into the conformational changes and stability of the ligand-receptor complex over time. researchgate.nettandfonline.com These simulations can confirm the stability of interactions predicted by docking and reveal dynamic changes that might influence the ligand's efficacy. tandfonline.com For example, MD simulations have been used to confirm the stability of protein-ligand complexes for natural compounds identified through virtual screening.
Interactive Table: Example of Molecular Docking Results for Nicotinamide Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Nicotinamide Derivative M | E. coli (4H2M) | -7.7 | SER:B:71, ASN:B:203, TYR:B:145 |
| Nicotinamide Derivative S2 | E. coli (4H2M) | -8.2 | GLU:B:146, THR:B:147 |
| Nicotinamide Derivative M5 | E. coli (4H2M) | -8.7 | Multiple Hydrogen Bonds |
(Note: The data in this table is illustrative, based on findings for related nicotinamide derivatives and analogs as direct data for 2-Amino-5-methylnicotinamide was not specified in the provided search results. uobaghdad.edu.iq)
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which physicochemical properties (descriptors) of a molecule contribute to its activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies are a cornerstone of rational drug design. For nicotinic acid and its derivatives, QSAR analyses have been performed to correlate structural features with properties like lipophilicity, which in turn affects pharmacokinetic and pharmacodynamic profiles. akjournals.com Descriptors used in these analyses can include hydrophobic (e.g., logP), electronic (e.g., HOMO/LUMO energies), and steric parameters. chalcogen.ro
For example, a QSAR study on nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX) found that the inhibitory activity was dependent on the hydrophobicity and shape of substituents at a specific position on the phenyl ring. nih.gov Similarly, another QSAR study on N-(2-5-Dimethyl-4-oxo-thiazolidin-3-yl)-nicotinamide derivatives revealed that substituting with bulky groups having higher polarizability could enhance antibacterial and antifungal potency. chalcogen.ro These models are typically validated using statistical methods like cross-validation to ensure their predictive power. chalcogen.ro
A 3D-QSAR study on 2-Amino-5-Methyl Pyridine further illustrates the application of this technique to understand the structural requirements for activity and to guide the design of more potent analogs. While specific QSAR models for this compound were not found, the principles derived from studies on related nicotinamide and pyridine derivatives are directly applicable. researchgate.net These studies provide a framework for designing new compounds with potentially enhanced biological activity based on the this compound scaffold. researchgate.net
Density Functional Theory (DFT) and Double Numerical plus Polarization (DNP) Modeling for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The Double Numerical plus Polarization (DNP) basis set is often used in conjunction with DFT calculations to achieve a high level of accuracy. mdpi.comresearchgate.net
For compounds related to this compound, DFT calculations have provided significant insights. For instance, DFT has been used to study the geometry of 2-amino-5-arylazothiazole derivatives using the B3LYP method with a DNP basis set. mdpi.comresearchgate.net Such studies help in understanding the molecule's three-dimensional structure and how it might interact with biological targets. mdpi.comresearchgate.net
The HOMO-LUMO energy gap, calculated using DFT, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. DFT calculations can also determine the distribution of electronic charge within a molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, including hydrogen bonding. bohrium.com
A study combining experimental characterization with DFT calculations was used to simulate the infrared spectra of a co-amorphous system involving 2-aminopyridine, helping to elucidate the specific hydrogen bonding arrangements. mdpi.com This demonstrates the power of DFT to connect computational results with experimental data.
Interactive Table: Example of DFT Calculated Properties for a Related Compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability |
(Note: The values in this table are hypothetical examples to illustrate the type of data obtained from DFT calculations on aminopyridine derivatives.)
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and can significantly accelerate the initial phase of drug development.
The process often starts with a known active compound or a promising scaffold, like this compound. This scaffold can be used to design a virtual library of novel derivatives. Software tools can automatically generate thousands or even millions of new structures by adding various functional groups at specified positions on the core scaffold. uminho.pt For example, a thieno[3,2-b]pyridine (B153574) scaffold has been used to generate a library of 10,000 compounds, which were then filtered based on physicochemical properties to select the most promising candidates for further study. uminho.pt The pyridine unit is considered a "privileged scaffold" in medicinal chemistry due to its presence in many bioactive compounds. mdpi.com
Once a virtual library is created, these compounds are "docked" into the active site of a target protein in silico. The compounds are then ranked based on their predicted binding affinity and other parameters like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. tandfonline.com This approach allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and in vitro testing. researchgate.net
For example, in silico screening of nicotinamide analogs from the PubChem database has been used to identify potential inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov This highlights how virtual screening can be applied to find new uses for existing chemical scaffolds. The development of fused pyridine building blocks amenable to high-throughput synthesis further enhances the ability to rapidly generate and test diverse chemical libraries. researchgate.netwhiterose.ac.uk
Analytical Methodologies in 2 Amino 5 Methylnicotinamide Research
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a fundamental tool for isolating and measuring 2-Amino-5-methylnicotinamide, particularly in biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are at the forefront of these applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of this compound and related compounds. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.
A common approach involves using a reverse-phase C18 column. researchgate.net For instance, a method for the simultaneous estimation of nicotinamide (B372718) and another compound utilized a Hypersil BDS C18 column with an isocratic mobile phase of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) in a 60:40 v/v ratio. The detection is typically performed using a UV detector, with the wavelength set to maximize the absorbance of the analyte, such as at 210 nm or 268 nm. researchgate.net
Method validation is a critical step to ensure the reliability of the analytical data. This process, often following guidelines from the International Conference on Harmonisation (ICH), assesses several key parameters:
Linearity: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. For example, a validated method for nicotinamide showed linearity in the range of 20-60 µg/ml with a correlation coefficient (r²) of 0.999.
Accuracy: This measures the closeness of the experimental value to the true value. It is often expressed as a percentage recovery. Studies have reported accuracy values close to 100%. researchgate.net
Precision: This assesses the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD). Both intra-day and inter-day precision are evaluated, with acceptable values typically being below 2%. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.net
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. researchgate.net
Table 1: Example of HPLC Method Parameters for Nicotinamide Analysis
| Parameter | Value |
|---|---|
| Column | Hypersil BDS C18 (250mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.5): Methanol (60:40 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 210 nm |
| Linearity Range (Nicotinamide) | 20-60 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
For the analysis of trace amounts of this compound and the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. researchgate.netacs.org The eluent from the LC system is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates charged molecules from the analytes in the eluent. mdpi.com
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion (the parent molecule) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is essential for quantifying analytes in complex matrices like plasma or urine. researchgate.netmdpi.com
For instance, a method for the simultaneous determination of nicotinamide and its metabolite N1-methylnicotinamide in human serum used a triple-quadrupole tandem mass spectrometer in the positive ion mode. nih.gov The MRM transitions monitored were m/z 123.1 → 80.1 for nicotinamide and m/z 137.1 → 94.1 for N1-methylnicotinamide. nih.gov This method demonstrated high sensitivity, with a linear range of 5.000–160.0 ng/ml for nicotinamide. nih.gov
Metabolite profiling studies utilize LC-MS/MS to identify and quantify a wide range of small molecules in biological samples, providing a snapshot of the metabolic state. nih.gov This powerful technique can be used to track the metabolic fate of this compound and identify its various biotransformation products. mdpi.comnih.gov
Table 2: Example of LC-MS/MS Parameters for Nicotinamide Metabolite Analysis
| Parameter | Value |
|---|---|
| Chromatography | Waters Spherisorb S5 CN microbore column nih.gov |
| Mobile Phase | Acetonitrile and 5 mm ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid) nih.gov |
| Ionization Mode | Positive Ion Mode nih.gov |
| Detection | Triple-quadrupole tandem mass spectrometer nih.gov |
| MRM Transition (Nicotinamide) | m/z 123.1 → 80.1 nih.gov |
| MRM Transition (N1-methylnicotinamide) | m/z 137.1 → 94.1 nih.gov |
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. foodandnutritionjournal.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and reveals how many protons are on adjacent atoms. The integration of the signal is proportional to the number of protons it represents. mdpi.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. The chemical shift of a ¹³C signal provides insight into the type of carbon atom (e.g., alkyl, aromatic, carbonyl).
For this compound, the NMR spectra would be expected to show characteristic signals for the aromatic protons and carbons of the pyridine (B92270) ring, the protons and carbon of the methyl group, and the protons of the amino and amide groups. The precise chemical shifts and coupling constants would allow for the unambiguous assignment of each signal to a specific atom in the molecule, confirming its structure. researchgate.net
Table 3: Predicted ¹H NMR and ¹³C NMR Signals for this compound
| Group | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal |
|---|---|---|
| Pyridine Ring Protons | Multiple signals in the aromatic region | Multiple signals in the aromatic region |
| Methyl Group Protons | A singlet in the alkyl region | A signal in the alkyl region |
| Amino Group Protons | A broad singlet | - |
| Amide Group Protons | A broad singlet | - |
| Amide Carbonyl Carbon | - | A signal in the downfield region |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the functional groups present in a molecule. thermofisher.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds. thermofisher.com An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
N-H Stretching: The amino (NH₂) and amide (N-H) groups will show stretching vibrations typically in the region of 3500-3300 cm⁻¹. The primary amine may show two distinct bands. researchgate.net
C=O Stretching: The carbonyl group of the amide will have a strong absorption band in the range of 1680-1630 cm⁻¹.
C=C and C=N Stretching: The aromatic pyridine ring will display characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-H Stretching: The methyl group and the aromatic C-H bonds will have stretching vibrations typically just above and below 3000 cm⁻¹, respectively.
N-H Bending: The N-H bending vibrations of the amino and amide groups appear in the 1650-1550 cm⁻¹ region. nih.gov
By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed. uj.edu.pl
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3500-3300 |
| Amide (N-H) | Stretching | 3400-3200 |
| Carbonyl (C=O) | Stretching | 1680-1630 |
| Aromatic Ring (C=C, C=N) | Stretching | 1600-1450 |
| Methyl/Aromatic (C-H) | Stretching | 3100-2850 |
| Amino/Amide (N-H) | Bending | 1650-1550 |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. mdpi.com
In the mass spectrum of this compound, the most prominent peak is often the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), which corresponds to the intact molecule with a single positive charge. The m/z value of this peak provides the molecular weight of the compound.
Furthermore, the molecule can fragment within the mass spectrometer, producing a series of fragment ions with lower m/z values. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the identity of the compound. For example, the fragmentation of related nicotinamide compounds often involves the loss of the amide group or parts of the pyridine ring. mdpi.com The analysis of these fragmentation patterns can provide valuable structural information, complementing the data obtained from NMR and FT-IR spectroscopy.
Validation of Analytical Protocols for Rigorous Research Applications
The validation of an analytical procedure is a critical process in chemical research, ensuring that the chosen method is suitable for its intended purpose. ich.org For a compound like this compound, this involves a series of laboratory studies to demonstrate that any analytical method used for its quantification or identification is reliable, reproducible, and accurate under the specified experimental conditions. ich.org The validation process adheres to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and comparability across different laboratories. europa.eueuropa.eu The primary characteristics evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. ich.orgelementlabsolutions.com
Specificity/Selectivity
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgloesungsfabrik.de For a chromatographic method like High-Performance Liquid Chromatography (HPLC), specificity is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks. ich.org This can be achieved by analyzing a placebo or blank sample (matrix without the analyte) and a spiked sample (matrix with a known amount of the analyte) to confirm the absence of interfering peaks at the retention time of the analyte. elementlabsolutions.com In cases where potential impurities or degradation products are known, they should be spiked into the sample to demonstrate separation. ich.org If standards for these related substances are not available, results can be compared with those from a second, different analytical procedure. europa.eu
Linearity and Range
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org To establish linearity, a series of at least five standard solutions of this compound at different concentrations are typically analyzed. ich.org The results (e.g., peak area from an HPLC chromatogram) are plotted against the corresponding concentrations, and a linear regression analysis is performed. europa.eu
A common acceptance criterion for linearity is a correlation coefficient (R²) of ≥ 0.99. mastelf.com The range is then defined based on these linearity studies. For an assay of a drug substance, the typical range might be 80% to 120% of the test concentration. ich.org
Illustrative Data for Linearity of an HPLC Method Disclaimer: The following data is for illustrative purposes only and represents typical results for the validation of an analytical method for a small organic molecule similar to this compound.
Table 1: Linearity Study Results| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 50 | 45100 |
| 75 | 67450 |
| 100 | 90200 |
| 125 | 112300 |
Linearity Analysis:
Regression Equation: y = 902.5x - 150
Correlation Coefficient (R²): 0.9995
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed using recovery studies, where a known amount of pure this compound is added (spiked) into a blank matrix. The analysis is then performed, and the amount of analyte recovered is calculated as a percentage of the amount added. ich.org Accuracy studies are typically performed at a minimum of three concentration levels (e.g., low, medium, and high) covering the specified range, with multiple replicates at each level. elementlabsolutions.com
Illustrative Data for Accuracy (Recovery) Disclaimer: The following data is for illustrative purposes only and represents typical results for the validation of an analytical method for a small organic molecule similar to this compound.
Table 2: Accuracy and Recovery Data| Amount Added (µg/mL) | Amount Found (µg/mL, mean of n=3) | % Recovery |
|---|---|---|
| 80.0 | 79.2 | 99.0% |
| 100.0 | 101.1 | 101.1% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually evaluated at two levels:
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. This is typically done by analyzing a minimum of six replicates at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each). europa.eu
Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. ich.org
The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. A typical acceptance criterion for assay precision is a %RSD of not more than 2%. mastelf.com
Illustrative Data for Precision Disclaimer: The following data is for illustrative purposes only and represents typical results for the validation of an analytical method for a small organic molecule similar to this compound.
Table 3: Repeatability and Intermediate Precision Results| Parameter | Concentration (µg/mL) | Mean Assay Value (%) | %RSD |
|---|---|---|---|
| Repeatability (n=6) | 100 | 99.8 | 0.85 |
| Intermediate Precision (Analyst 1 vs. Analyst 2, Different Days) | 100 | 100.2 | 1.20 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.denih.gov
These limits are often determined based on the signal-to-noise ratio, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. sepscience.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com
Illustrative Data for LOD and LOQ Disclaimer: The following data is for illustrative purposes only and represents typical results for the validation of an analytical method for a small organic molecule similar to this compound.
Table 4: LOD and LOQ Determination| Parameter | Value (µg/mL) | Basis of Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.05 | Signal-to-Noise Ratio (3:1) |
| Limit of Quantitation (LOQ) | 0.15 | Signal-to-Noise Ratio (10:1) |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com This provides an indication of its reliability during normal usage. chromatographyonline.com For an HPLC method, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. pharmaknowledgeforum.com The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution) is then assessed. The system suitability test (SST) criteria must be met under all varied conditions. pharmaknowledgeforum.com
Illustrative Data for Robustness Study Disclaimer: The following data is for illustrative purposes only and represents typical results for the validation of an analytical method for a small organic molecule similar to this compound.
Table 5: Robustness Evaluation of an HPLC Method| Parameter Varied | Variation | %RSD of Assay Results | System Suitability |
|---|---|---|---|
| Mobile Phase pH | ± 0.2 units | 1.1% | Passed |
| Organic Phase Composition | ± 2% | 0.9% | Passed |
| Column Temperature | ± 5 °C | 1.3% | Passed |
| Flow Rate | ± 0.1 mL/min | 1.5% | Passed |
By systematically evaluating these parameters, the analytical method for this compound can be considered validated, ensuring that it is fit for its intended purpose and will yield reliable and accurate data for research applications.
Potential Therapeutic Implications and Future Research Directions
Emerging Roles in Disease Models
Nicotinamide (B372718) derivatives are demonstrating extensive biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. rsc.org This has spurred investigations into their potential as therapeutic agents for a variety of conditions.
Anti-Cancer Research Potential
The enzyme nicotinamide N-methyltransferase (NNMT) has been identified as a key player in the progression of several cancers. nih.govfrontiersin.org NNMT is overexpressed in various tumors, including those of the lung, liver, kidney, bladder, and colon, where it promotes cancer cell migration, invasion, proliferation, and survival. nih.gov The enzyme catalyzes the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (1-MNA), a process that can impact cellular methylation potential and epigenetic states. nih.gov This has led to the exploration of NNMT inhibitors as a potential anti-cancer strategy. nih.gov
Research has shown that NNMT overexpression is linked to aggressive cancer phenotypes and can contribute to chemoresistance. frontiersin.org For example, in esophageal squamous cell carcinoma, NNMT has been shown to enhance chemoresistance by regulating the Warburg effect. frontiersin.org Consequently, knocking down NNMT has been found to significantly decrease tumorigenesis and the capacity for chemoresistance. frontiersin.org The development of potent and selective NNMT inhibitors is an active area of research, with the aim of creating novel anti-cancer therapeutics. nih.gov
Studies have also explored the anti-proliferative activity of various nicotinamide derivatives. For instance, a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides showed promising cytotoxicity against several human cancer cell lines, with one compound in particular demonstrating potent anti-proliferative effects against lung cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase. researchgate.net Similarly, optimization of a 2-amino-3-benzylthiopyridine scaffold led to a compound that effectively inhibited the proliferation of c-Met addictive human cancer cell lines and could overcome gefitinib-resistance mediated by c-Met activation. nih.gov
Table 1: Selected Nicotinamide Derivatives in Anti-Cancer Research
| Compound/Derivative Class | Cancer Model | Key Findings |
| NNMT Inhibitors | Various solid tumors | Inhibition of NNMT can suppress tumor growth and overcome chemoresistance. nih.govfrontiersin.org |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | Lung, Prostate, Breast, Cervical Cancer | Showed promising cytotoxicity, with one compound inducing apoptosis in lung cancer cells. researchgate.net |
| 2-amino-3-benzylthiopyridine scaffold | c-Met addictive cancer cell lines | A lead compound inhibited cancer cell proliferation and overcame gefitinib (B1684475) resistance. nih.gov |
| Acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione | Doxorubicin-resistant cancer cell lines | Demonstrated high efficacy in melanoma, ovarian, and glioblastoma cell lines. researchgate.net |
Metabolic Syndrome and Type 2 Diabetes Applications
Nicotinamide N-methyltransferase (NNMT) has also emerged as a promising therapeutic target for metabolic syndrome, a condition characterized by obesity, hypertension, hyperglycemia, and hyperlipidemia. frontiersin.org Elevated NNMT expression is observed in the liver and white adipose tissue of individuals with diabetes and obesity. frontiersin.org Knockdown of NNMT has been shown to increase energy expenditure, reduce lipid accumulation, and improve insulin (B600854) sensitivity. frontiersin.orgnih.gov
The mechanism is thought to involve the NNMT-catalyzed methylation of nicotinamide, which depletes the precursor for nicotinamide adenine (B156593) dinucleotide (NAD+) and generates S-adenosyl-l-homocysteine (SAH), a precursor for homocysteine. frontiersin.org This can lead to reduced NAD+ levels and elevated homocysteine, both of which are implicated in the pathogenesis of metabolic syndrome. frontiersin.org
Studies have shown that inhibiting NNMT can have beneficial effects in models of diet-induced obesity and type 2 diabetes. nih.govdtic.mil For example, a small molecule NNMT inhibitor demonstrated significant effectiveness against diet-induced obesity in mice, reducing body weight and white adipose mass without altering food intake. nih.govdtic.mil Furthermore, N-1-methylnicotinamide (MNA), the product of the NNMT reaction, has been shown to prevent changes in fasting blood glucose levels and insulin sensitivity in mice on a high-fat diet. frontiersin.org However, the in vivo effectiveness of MNA is still a subject of debate. frontiersin.org
Research has also indicated that individuals with type 2 diabetes may exhibit slower clearance of N1-methylnicotinamide, suggesting a potential role for nicotinamide overload in the development of the disease. nih.gov
Anti-Inflammatory and Cardiovascular Research
Nicotinamide derivatives, particularly 1-methylnicotinamide (MNA), have demonstrated significant anti-inflammatory and vasoprotective properties. frontiersin.orgpatsnap.com MNA is known to exert anti-inflammatory effects in vivo, and its topical application has shown therapeutic benefits in inflammatory skin conditions. nih.gov The anti-inflammatory actions of MNA are thought to be mediated by the activation of cyclooxygenase-2 (COX-2) and the prostacyclin (PGI2) pathway. frontiersin.org
In the context of cardiovascular health, MNA has been shown to possess anti-thrombotic properties and can improve endothelial function. frontiersin.orgpatsnap.com It enhances the production of nitric oxide (NO), a vital signaling molecule for maintaining vascular health. patsnap.com Studies in animal models have indicated that MNA can reduce the formation of arterial plaques and improve blood flow. patsnap.com Furthermore, research suggests that the endothelial profile of MNA is similar to that of perindopril, an angiotensin-converting enzyme (ACE) inhibitor, highlighting its potential in managing cardiovascular diseases. frontiersin.org
The replenishment of NAD+, a key coenzyme in cellular metabolism, through nicotinamide supplementation has also been linked to cardiovascular benefits, including the lowering of systolic blood pressure in animal models of hypertension. ahajournals.org While the precise mechanisms are still being elucidated, reduced inflammation is thought to be a contributing factor. ahajournals.org
Antifungal Applications of Nicotinamide Derivatives
Several nicotinamide derivatives have been synthesized and evaluated for their antifungal activity. rsc.orgresearchgate.net Research has focused on developing novel compounds that can combat fungal infections, which pose a significant threat to agriculture and human health. researchgate.netresearchgate.net
One study reported the synthesis of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, some of which exhibited favorable antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net Another research effort led to the discovery of a series of nicotinamide derivatives with potent activity against Candida albicans, including fluconazole-resistant strains. researchgate.net The most active compound demonstrated fungicidal, anti-hyphal, and anti-biofilm activities by disrupting the fungal cell wall. researchgate.net
Furthermore, a two-step strategy involving azo-incorporating and bioisosteric replacement led to the discovery of a novel nicotinamide derivative, NTM18, which showed a remarkable control effect against Rhizoctonia solani, the fungus responsible for rice sheath blight disease. nih.gov These findings underscore the potential of nicotinamide derivatives as a source of new and effective antifungal agents.
Challenges and Opportunities in Translational Research
Despite the promising preclinical data, the translation of these findings into clinical applications faces several hurdles. A key challenge is the development of potent, selective, and cell-permeable inhibitors for targets like NNMT. nih.gov While a range of molecules have been designed and validated as NNMT inhibitors, further research is needed to evaluate their beneficial and detrimental effects in cellular and animal models. frontiersin.orgnih.gov
Another challenge lies in understanding the precise mechanisms of action of these compounds and their long-term effects. For instance, while NAD+ boosting strategies show promise, there are uncertainties regarding their impact on various cellular processes and potential for both pro-cancer and anti-cancer effects depending on the context. nih.gov
Opportunities in translational research include the potential for combination therapies. For example, NNMT inhibitors could be used in conjunction with traditional chemotherapeutic agents to enhance their efficacy and overcome resistance. nih.gov Additionally, the development of biomarkers to identify patient populations most likely to benefit from these therapies is a crucial area for future investigation. nih.gov
Future Avenues for Chemical Synthesis and Biological Evaluation of 2-Amino-5-methylnicotinamide Analogs
Future research in this field will likely focus on several key areas. The design and synthesis of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties will continue to be a major objective. nih.gov This will involve techniques such as bioisosteric replacement and structure-activity relationship (SAR) studies to optimize lead compounds. nih.govnih.gov
The development of innovative and sustainable synthetic methods, such as the use of continuous-flow microreactors, offers a green and efficient approach for producing nicotinamide derivatives for further research. rsc.org
Furthermore, there is a need for more extensive biological evaluation of these compounds in a wider range of disease models. This includes in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles. Molecular modeling and docking studies will also play a crucial role in understanding the binding interactions of these compounds with their targets and in guiding the design of new and more effective analogs. jst.go.jpmdpi.com The exploration of novel molecular mechanisms, such as targeting the acceptor binding site of enzymes like PARP-2, could open new avenues for the rational design of specific inhibitors. mdpi.com
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-Amino-5-methylnicotinamide, and how can researchers mitigate common pitfalls in spectral interpretation?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine and methyl substituents, infrared (IR) spectroscopy for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Ensure purity via high-performance liquid chromatography (HPLC) coupled with UV detection. To avoid misinterpretation, compare spectral data with structurally analogous compounds (e.g., 2-Amino-5-methylnicotinic acid, ) and reference libraries. For novel compounds, include elemental analysis to confirm stoichiometry .
Q. How should researchers design synthetic routes for this compound to optimize yield and purity?
- Methodological Answer : Begin with nicotinamide derivatives as precursors (e.g., 5-methylnicotinic acid ). Introduce the amino group via nucleophilic substitution or catalytic hydrogenation, ensuring inert atmospheres to prevent oxidation. Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF for polar intermediates). Purify via recrystallization in ethanol/water mixtures, and validate purity through melting point analysis and HPLC (>95% purity threshold) .
Q. What protocols ensure the stability of this compound during long-term storage in laboratory settings?
- Methodological Answer : Store the compound in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis of the amide group. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Use desiccants like silica gel to minimize moisture uptake .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound across studies be systematically resolved?
- Methodological Answer : Perform a meta-analysis of experimental variables, including cell line specificity (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. saline), and assay conditions (pH, temperature). Replicate conflicting studies with standardized protocols and include positive/negative controls (e.g., nicotinamide riboside for NAD+ modulation). Use statistical tools like ANOVA to identify outlier datasets and validate findings with orthogonal assays (e.g., enzymatic activity vs. gene expression) .
Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) calculations to model electron density distribution, focusing on the amino and methyl groups’ steric and electronic effects. Compare with experimental results from X-ray crystallography (if available) or kinetic studies. Use software like Gaussian or ORCA to simulate reaction pathways and identify potential intermediates .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use isotopically labeled ¹³C or ¹⁵N compounds in tracer studies with LC-MS/MS detection. Isolate metabolites from liver microsomes or primary hepatocytes and compare fragmentation patterns with reference libraries. Inhibit specific enzymes (e.g., CYP450 isoforms) to identify rate-limiting steps. Cross-validate findings with CRISPR-edited cell lines lacking key metabolic genes .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² and residual plots. Include replicate experiments (n ≥ 3) and report variability as standard error of the mean (SEM). For conflicting results, apply Bayesian inference to quantify probability distributions .
Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: report exact molar ratios, reaction times, temperatures, and purification steps. Provide raw spectral data (NMR, IR) in supporting information, including peak assignments and coupling constants. For novel intermediates, include crystallographic data (CCDC numbers) or HRMS spectra. Use IUPAC nomenclature consistently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
